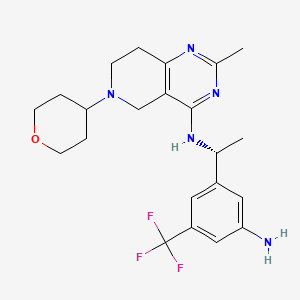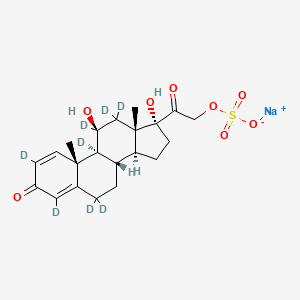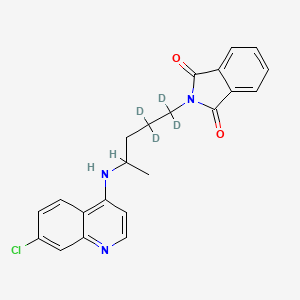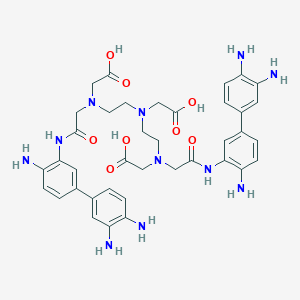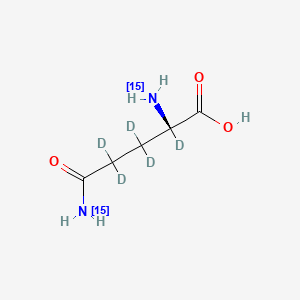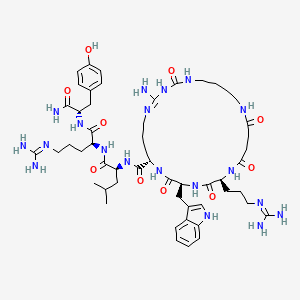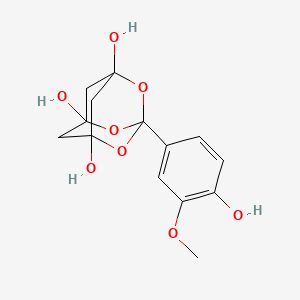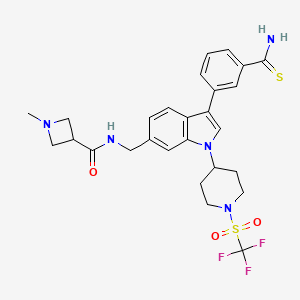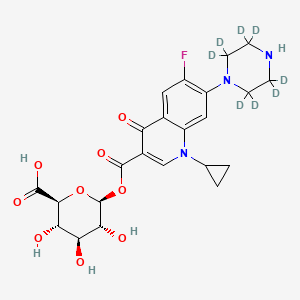
Ciprofloxacin beta-D-glucuronide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This compound is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method starts with the reaction of ethyl piperazine-1-carboxylate with a bromoquinoline derivative to yield a cyclopropylquinoline ester. This ester is then hydrolyzed and cyclized to form ciprofloxacin .
Industrial Production Methods: In industrial settings, ciprofloxacin is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process typically includes steps such as esterification, cyclization, and purification to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and cell division, providing insights into bacterial resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, and its derivatives are being explored for potential use in treating multidrug-resistant bacterial strains.
Industry: Employed in the development of new antimicrobial agents and in the formulation of pharmaceutical products
Mecanismo De Acción
Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved efficacy against certain bacterial strains.
Ofloxacin: Similar to ciprofloxacin but with a different chemical structure and spectrum of activity
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique due to its high potency, broad spectrum of activity, and relatively low resistance rates compared to other antibiotics. It is also available in various formulations, including oral, intravenous, and topical, making it versatile for different clinical applications .
Propiedades
Fórmula molecular |
C23H26FN3O9 |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |
Clave InChI |
KHGHUQNIHVSBBO-UYYYRKNJSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


